molecular formula C30H27BrN2O2 B1457393 N-Didesmethyl bedaquiline CAS No. 955404-04-3

N-Didesmethyl bedaquiline

Cat. No.: B1457393
CAS No.: 955404-04-3
M. Wt: 527.4 g/mol
InChI Key: NJEYEDSQSKSUQT-PQHLKRTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Didesmethyl bedaquiline: is a metabolite of bedaquiline, a novel diarylquinoline used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Bedaquiline works by inhibiting the mycobacterial ATP synthase, an enzyme essential for the energy production of Mycobacterium tuberculosis . This compound is formed through the metabolic process involving cytochrome P450 enzymes .

Scientific Research Applications

Chemistry: N-Didesmethyl bedaquiline is used as a reference compound in analytical chemistry to study the metabolic pathways of bedaquiline. It helps in understanding the pharmacokinetics and pharmacodynamics of bedaquiline .

Biology: In biological research, this compound is used to investigate the mechanisms of drug resistance in Mycobacterium tuberculosis. It aids in identifying potential targets for new antitubercular drugs .

Medicine: this compound is studied for its potential therapeutic effects and safety profile. It is used in preclinical and clinical studies to evaluate its efficacy against drug-resistant tuberculosis strains .

Industry: In the pharmaceutical industry, this compound is used in the development and optimization of bedaquiline formulations. It helps in improving the stability and bioavailability of the drug .

Mechanism of Action

Bedaquiline inhibits ATP generation in Mycobacterium tuberculosis by interfering with the F-ATP synthase activity . Two mechanisms of action of bedaquiline are broadly accepted. A direct mechanism involves bedaquiline binding to the enzyme’s c-ring to block its rotation, thus inhibiting ATP synthesis in the enzyme’s catalytic α3β3-headpiece . It is likely that N-Didesmethyl bedaquiline shares a similar mechanism of action, but specific studies confirming this are not available in the retrieved literature.

Future Directions

The development of drug-resistant tuberculosis (TB) is a major threat worldwide. Bedaquiline has been approved for the treatment of pulmonary multidrug-resistant tuberculosis (MDR-TB) as part of combination therapy in adults . Future strategic choices in the clinical development of bedaquiline should be guided by the need to generate high-quality evidence and ultimately improve outcomes of tuberculosis treatment, while preventing the emergence of drug resistance . It is likely that N-Didesmethyl bedaquiline, being closely related to bedaquiline, may also play a role in future strategies for treating drug-resistant TB.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Didesmethyl bedaquiline involves the demethylation of bedaquiline. This process typically requires specific reagents and conditions to achieve the desired product. The demethylation can be carried out using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Didesmethyl bedaquiline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Uniqueness: N-Didesmethyl bedaquiline is unique due to its specific metabolic pathway and its role in understanding the pharmacokinetics and pharmacodynamics of bedaquiline. It provides insights into the drug’s metabolism and potential resistance mechanisms, making it a valuable compound in tuberculosis research .

Properties

IUPAC Name

(1R,2S)-4-amino-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BrN2O2/c1-35-29-25(19-22-18-23(31)14-15-27(22)33-29)28(21-9-3-2-4-10-21)30(34,16-17-32)26-13-7-11-20-8-5-6-12-24(20)26/h2-15,18-19,28,34H,16-17,32H2,1H3/t28-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEYEDSQSKSUQT-PQHLKRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(CCN)(C4=CC=CC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)[C@@](CCN)(C4=CC=CC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955404-04-3
Record name N-Didesmethyl bedaquiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955404043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DIDESMETHYL BEDAQUILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72A84E460J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Didesmethyl bedaquiline
Reactant of Route 2
N-Didesmethyl bedaquiline
Reactant of Route 3
Reactant of Route 3
N-Didesmethyl bedaquiline
Reactant of Route 4
N-Didesmethyl bedaquiline
Reactant of Route 5
N-Didesmethyl bedaquiline
Reactant of Route 6
N-Didesmethyl bedaquiline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.